N~4~,N~4~'-ethane-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide)
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Overview
Description
N1,N1-DICYCLOHEXYL-N4-(2-{[4-(DICYCLOHEXYLCARBAMOYL)PHENYL]FORMAMIDO}ETHYL)BENZENE-1,4-DICARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features multiple functional groups, including amides and aromatic rings, which contribute to its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DICYCLOHEXYL-N4-(2-{[4-(DICYCLOHEXYLCARBAMOYL)PHENYL]FORMAMIDO}ETHYL)BENZENE-1,4-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the intermediate amide: This step involves the reaction of dicyclohexylamine with an appropriate acid chloride to form the intermediate amide.
Coupling reaction: The intermediate amide is then coupled with a benzene derivative containing the necessary functional groups.
Final assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Optimization of reaction conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N1,N1-DICYCLOHEXYL-N4-(2-{[4-(DICYCLOHEXYLCARBAMOYL)PHENYL]FORMAMIDO}ETHYL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing new substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N1,N1-DICYCLOHEXYL-N4-(2-{[4-(DICYCLOHEXYLCARBAMOYL)PHENYL]FORMAMIDO}ETHYL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1,N1-DICYCLOHEXYL-N4-(2-{[4-(DICYCLOHEXYLCARBAMOYL)PHENYL]FORMAMIDO}ETHYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzyme active sites, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine:
N-Phenyl-1,4-benzenediamine: Known for its use in the synthesis of dyes and polymers.
Uniqueness
N1,N1-DICYCLOHEXYL-N4-(2-{[4-(DICYCLOHEXYLCARBAMOYL)PHENYL]FORMAMIDO}ETHYL)BENZENE-1,4-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C42H58N4O4 |
---|---|
Molecular Weight |
682.9 g/mol |
IUPAC Name |
4-N,4-N-dicyclohexyl-1-N-[2-[[4-(dicyclohexylcarbamoyl)benzoyl]amino]ethyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C42H58N4O4/c47-39(31-21-25-33(26-22-31)41(49)45(35-13-5-1-6-14-35)36-15-7-2-8-16-36)43-29-30-44-40(48)32-23-27-34(28-24-32)42(50)46(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h21-28,35-38H,1-20,29-30H2,(H,43,47)(H,44,48) |
InChI Key |
LKCYTQSGVIWVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)NCCNC(=O)C4=CC=C(C=C4)C(=O)N(C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
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